molecular formula C10H9FO4 B13658407 4-(Ethoxycarbonyl)-2-fluorobenzoic acid

4-(Ethoxycarbonyl)-2-fluorobenzoic acid

Cat. No.: B13658407
M. Wt: 212.17 g/mol
InChI Key: KTWUUXQENADCMU-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by an ethoxycarbonyl group and the hydrogen atom at the 2-position is replaced by a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the direct fluorination of 4-(Ethoxycarbonyl)benzoic acid using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Esterification and Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Esterification and Hydrolysis: Acidic or basic catalysts are used for these reactions. For esterification, sulfuric acid or hydrochloric acid can be used, while hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids or esters with different functional groups.

    Esterification and Hydrolysis: Products include various esters or the corresponding carboxylic acid.

    Oxidation and Reduction: Products include quinones or hydroquinones, depending on the reaction conditions.

Scientific Research Applications

4-(Ethoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the ethoxycarbonyl group can undergo nucleophilic attack.

In biological systems, the compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

4-(Ethoxycarbonyl)-2-fluorobenzoic acid can be compared with other similar compounds, such as:

    2-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less reactive in certain types of chemical reactions.

    4-(Ethoxycarbonyl)benzoic Acid: Lacks the fluorine atom, which affects its reactivity and interactions with other molecules.

    4-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.

The presence of both the fluorine atom and the ethoxycarbonyl group in this compound gives it unique properties that make it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

4-ethoxycarbonyl-2-fluorobenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

KTWUUXQENADCMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

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